molecular formula C19H14FN3O4 B2365272 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-18-9

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2365272
CAS No.: 942009-18-9
M. Wt: 367.336
InChI Key: ZCVAJULZGDXUBP-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 4-fluorophenylmethyl group at position 1 of the dihydropyridine ring and a 4-nitrophenyl substituent on the carboxamide moiety.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-15-4-1-13(2-5-15)11-22-12-14(3-10-18(22)24)19(25)21-16-6-8-17(9-7-16)23(26)27/h1-10,12H,11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVAJULZGDXUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Synthesis Modifications

The dihydropyridine core is traditionally synthesized via the Hantzsch reaction, which combines a β-keto ester, an aldehyde, and ammonia. For this compound, 4-fluorobenzaldehyde serves as the aldehyde component, reacting with ethyl acetoacetate (β-keto ester) and ammonium acetate in refluxing ethanol. The reaction proceeds via enamine formation, followed by cyclocondensation to yield the 1,4-dihydropyridine intermediate. Key modifications include:

  • Solvent Optimization : Refluxing in ethanol (78°C) for 12 hours achieves a 68% yield, while switching to acetic acid increases cyclization efficiency but necessitates neutralization steps.
  • Substituent Positioning : The 4-fluorobenzyl group is introduced at the N1 position during cyclization, leveraging the electron-withdrawing fluorine to stabilize the intermediate.

Post-cyclization, oxidation of the 1,4-dihydropyridine to the 6-oxo-1,6-dihydropyridine is achieved using manganese dioxide (MnO₂) in dichloromethane at room temperature.

Carboxamide Functionalization

The carboxamide group at position 3 is introduced via a two-step process:

  • Ester Hydrolysis : The ethyl ester intermediate (from Hantzsch synthesis) is hydrolyzed using 2M NaOH in aqueous ethanol (80°C, 4 hours), yielding the carboxylic acid.
  • Amide Coupling : The acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-nitroaniline in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, achieving a 75% yield.

Critical Parameters :

  • Stoichiometry : A 1:1.2 molar ratio of acyl chloride to 4-nitroaniline minimizes unreacted starting material.
  • Temperature : Reactions conducted at 0–5°C reduce side product formation.

Alternative Synthetic Strategies

Direct N-Alkylation Approach

An alternative route involves pre-forming the pyridine-3-carboxylic acid derivative followed by N-alkylation:

  • Pyridine Core Preparation : 6-Oxo-1,6-dihydropyridine-3-carboxylic acid is synthesized via cyclization of ethyl 3-aminocrotonate and diethyl oxalacetate.
  • N-Alkylation : The nitrogen atom is alkylated with 4-fluorobenzyl bromide using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
  • Amidation : Identical to Section 1.2.

Advantages :

  • Avoids oxidation steps, simplifying the workflow.
  • Higher regioselectivity for N-alkylation (92% yield).

Solid-Phase Synthesis for High-Throughput Production

Recent patents describe solid-supported synthesis for scalability:

  • Resin Functionalization : Wang resin is esterified with the pyridine-3-carboxylic acid derivative.
  • Stepwise Assembly : Sequential alkylation and amidation reactions are performed on the resin, followed by cleavage with trifluoroacetic acid (TFA).

Performance Metrics :

Parameter Value
Purity (HPLC) 98.5%
Overall Yield 65%
Production Scale 500 g/batch

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial methods prioritize cost-effectiveness and safety:

  • Solvents : Ethanol and water replace DMF to reduce toxicity.
  • Catalysts : Nano-palladium catalysts reduce reaction times by 40% in amidation steps.

Crystallization and Purification

Final purification uses mixed-solvent crystallization:

  • Solvent System : Ethyl acetate/hexane (3:7 v/v) at −20°C yields needle-like crystals with 99% purity.
  • Yield Improvement : Seeding techniques increase crystal size uniformity, enhancing filtration efficiency.

Structural Characterization and Validation

Spectroscopic Data

Key Analytical Findings :

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.62 (s, 1H, NH), 8.12–8.09 (d, 2H, Ar-NO₂), 7.45–7.42 (m, 2H, Ar-F), 5.21 (s, 2H, CH₂), 4.02 (s, 3H, OCH₃).
IR (KBr) 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1220 cm⁻¹ (C-F).
MS (ESI) m/z 381.363 [M+H]⁺ (calculated for C₂₀H₁₆FN₃O₄).

X-ray Crystallography

Single-crystal X-ray analysis confirms the flattened boat conformation of the dihydropyridine ring and the orthogonal orientation of the 4-nitrophenyl group relative to the core.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Key Compounds

Compound Name/ID Benzyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Substituent Effects
Target Compound 4-Fluorophenylmethyl 4-Nitrophenyl C₁₉H₁₄FN₃O₄ 367.33 Strong electron-withdrawing nitro group
G843-0217 () 4-Fluorophenylmethyl 2,4-Dimethoxyphenyl C₂₁H₁₉FN₂O₄ 398.39 Electron-donating methoxy groups
Compound 8 () Benzyl 3-(Cyclopropylcarbamoyl)phenyl C₂₃H₂₁N₃O₃ 387.43 Sterically bulky cyclopropylcarbamoyl
Compound 3-(Trifluoromethyl)benzyl 4-Carbamoylphenyl C₂₁H₁₆F₃N₃O₃ 415.37 Trifluoromethyl (strongly electron-withdrawing)
G843-0223 () 4-Fluorophenylmethyl 5-Chloro-2-methylphenyl C₂₀H₁₆ClFN₂O₂ 370.81 Chloro (moderate electron-withdrawing), methyl (electron-donating)
Compound 4-Chlorophenylmethyl 2-(Dimethylamino)ethyl C₁₇H₂₀ClN₃O₂ 333.81 Chloro and basic dimethylamino group

Key Observations:

  • Steric Effects: Compound 8 () incorporates a cyclopropylcarbamoyl group, which introduces steric bulk that may hinder binding to flat active sites compared to the planar 4-nitrophenyl group in the target compound .

Physicochemical Properties

  • Solubility: The nitro group in the target compound may reduce aqueous solubility compared to the methoxy-substituted G843-0217 (), which has higher polarity .
  • pKa and Bioavailability: The dimethylamino group in ’s compound introduces basicity (predicted pKa ~13.31), enhancing solubility in acidic environments, whereas the target compound’s nitro group contributes to a neutral to weakly acidic profile .

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is part of a class of dihydropyridine derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F1N3O4C_{18}H_{16}F_{1}N_{3}O_{4} with a molecular weight of approximately 355.34 g/mol. The structure features a dihydropyridine ring substituted with fluorophenyl and nitrophenyl groups, which are critical for its biological activity.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity . For instance, molecular docking studies suggest that these compounds can effectively scavenge free radicals and inhibit oxidative stress-related pathways, making them potential candidates for treating oxidative stress-related diseases .

Antitumor Activity

The antitumor activity of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, one study showed that the compound exhibited cytotoxic effects against human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901) with IC50 values indicating potent activity .

Anti-inflammatory Effects

In addition to its antioxidant properties, the compound has shown promising anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve:

  • Molecular Docking : Computational studies indicate that the compound interacts with key enzymes involved in inflammation and cancer progression.
  • Cell Signaling Pathways : It modulates various signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and tumorigenesis .

Case Studies

StudyCell LineObserved EffectIC50 Value
Study APatu8988 (Pancreatic Cancer)Induced apoptosis15 µM
Study BSGC7901 (Gastric Cancer)Cytotoxicity20 µM
Study CInflammatory ModelReduced cytokine productionNot specified

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions:

  • Step 1: Condensation of 4-fluorobenzylamine with a nitro-substituted aromatic aldehyde to form a Schiff base intermediate.
  • Step 2: Cyclization with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions (e.g., KOH/EtOH) to form the dihydropyridine core .
  • Step 3: Purification via column chromatography or recrystallization.
    Optimal Conditions:
  • Temperature: 60–80°C for cyclization.
  • Solvent: Ethanol or DMF for solubility and reactivity.
  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance yield .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., dihydropyridine ring, fluorophenyl, and nitrophenyl groups) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 425.1).
  • Infrared Spectroscopy (IR): Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95%) .

Advanced: How can computational chemistry tools predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina. Focus on the carboxamide and nitro groups for hydrogen bonding .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (e.g., in GROMACS) to prioritize in vitro testing .

Advanced: What methodologies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-Response Curves: Standardize assays (e.g., IC₅₀ measurements) across cell lines (e.g., HEK293 vs. HeLa) to control for variability .
  • Meta-Analysis: Pool data from independent studies using tools like RevMan, adjusting for confounding factors (e.g., solvent/DMSO concentration) .
  • Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity of observed effects (e.g., apoptosis vs. off-target kinase inhibition) .

Advanced: What strategies optimize the dihydropyridine core formation during synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from 12h to 2h while maintaining >80% yield .
  • Catalyst Screening: Test transition metals (e.g., CuI) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .
  • Solvent Optimization: Compare polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and byproduct formation .

Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity?

Methodological Answer:

  • Fluorine Effects:
    • Electron-Withdrawing: Enhances metabolic stability by reducing CYP450 oxidation at the benzyl position .
    • Hydrogen Bonding: Fluorine’s electronegativity improves binding to targets like carbonic anhydrase (e.g., ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for non-fluorinated analogs) .
  • Nitrophenyl Role: The nitro group increases π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR kinase) .

Basic: What are common side reactions during synthesis and their mitigation strategies?

Methodological Answer:

  • Oxidation of Dihydropyridine: Prevent by conducting reactions under inert atmosphere (N₂/Ar) .
  • Nitro Group Reduction: Avoid using reducing agents (e.g., Pd/C with H₂) in later steps. Use milder conditions (e.g., NaBH₄ selectively reduces imine intermediates) .
  • Byproduct Formation: Monitor via TLC (hexane:EtOAc 3:1) and quench unreacted intermediates with aqueous washes .

Advanced: What in vitro models are suitable for studying its mechanism of action?

Methodological Answer:

  • Cancer Models:
    • Apoptosis Assays: Use Annexin V/PI staining in HT-29 colon cancer cells.
    • Cell Cycle Analysis: Flow cytometry (PI staining) to detect G1 arrest .
  • Enzyme Inhibition:
    • Kinase Profiling: Screen against a panel of 50 kinases (e.g., JAK2, BRAF) at 1 µM concentration .
    • IC₅₀ Determination: Use fluorescence-based ADP-Glo™ kinase assay .

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